molecular formula C20H9ClF3NO3 B10861485 Transketolase-IN-3

Transketolase-IN-3

Cat. No.: B10861485
M. Wt: 403.7 g/mol
InChI Key: MQJOKZYPUSULEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Transketolase-IN-3 is a useful research compound. Its molecular formula is C20H9ClF3NO3 and its molecular weight is 403.7 g/mol. The purity is usually 95%.
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Biological Activity

Transketolase-IN-3 is a compound that targets transketolase enzymes, which are pivotal in various metabolic pathways, particularly in the pentose phosphate pathway (PPP). This article delves into the biological activity of this compound, examining its effects on enzyme kinetics, regulatory mechanisms, and implications in different biological systems.

Overview of Transketolases

Transketolases (TKs) are key enzymes in carbohydrate metabolism, facilitating the interconversion of sugars. They play a crucial role in the PPP, which is essential for nucleotide synthesis and cellular redox balance. The activity of transketolases is linked to several metabolic disorders and diseases, making them important targets for research and drug development.

This compound functions by inhibiting transketolase activity, which can lead to altered metabolic fluxes in cells. This inhibition affects the balance between glycolysis and the PPP, potentially impacting cellular proliferation and survival.

Enzyme Kinetics

The kinetics of transketolase can be characterized by parameters such as maximum reaction velocity (VmaxV_{max}) and Michaelis-Menten constant (KmK_m). Studies have shown that different isoenzymes exhibit varying kinetic properties:

Isoenzyme VmaxV_{max} (μM NADH consumed/s) KmK_m (μM) Catalytic Efficiency (mM1^{-1}s1^{-1})
TktA539 - 136280 - 7391.02 × 10^8 - 1.06 × 10^9
TktBComparable to TktAComparable to TktAComparable to TktA
TktCLower than TktAHigher than TktALower than TktA

These values indicate that TktA is primarily responsible for transketolase activity in Salmonella enterica, contributing over 88% of the total activity observed in wild-type cells .

Case Studies

  • Salmonella enterica : Research demonstrated that transketolases are vital for the pathogenicity of S. enterica. The knockout of transketolase genes resulted in significant reductions in bacterial growth and virulence factors, highlighting the enzyme's role in metabolic adaptation during infection .
  • Plant Systems : In tobacco plants, overexpression of plastid transketolase led to chlorosis and impaired growth due to thiamine deficiency. This suggests that while enhancing TK activity can boost carbon assimilation, it must be carefully regulated to avoid detrimental effects on plant health .
  • Escherichia coli : A study indicated that transketolase activity modulates glycerol-3-phosphate levels, linking glycolysis with the PPP. Mutations affecting transketolase expression were found to suppress growth defects in E. coli mutants lacking functional TK genes .

Regulatory Mechanisms

Transketolase activity is regulated by several factors, including substrate availability and allosteric effectors. For instance, thiamine pyrophosphate (TPP), a cofactor for TK, is synthesized from intermediates of the PPP and is essential for maintaining enzymatic function. Disruptions in TPP levels can lead to metabolic imbalances and affect cellular processes such as growth and differentiation .

Properties

Molecular Formula

C20H9ClF3NO3

Molecular Weight

403.7 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)benzoyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H9ClF3NO3/c21-15-9-11(20(22,23)24)7-8-12(15)17(26)25-18(27)13-5-1-3-10-4-2-6-14(16(10)13)19(25)28/h1-9H

InChI Key

MQJOKZYPUSULEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(=O)C4=C(C=C(C=C4)C(F)(F)F)Cl

Origin of Product

United States

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